molecular formula C6H13ClN2O2 B2532757 (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1844961-77-8

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2532757
CAS No.: 1844961-77-8
M. Wt: 180.63
InChI Key: GVJLLBKPPKVEAZ-CRCLSJGQSA-N
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Description

NMR Spectroscopic Insights

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound’s conformational dynamics. 1H NMR analysis identifies distinct signals for the pyrrolidine protons, including:

  • δ 3.61–3.93 ppm : Protons adjacent to the hydroxyl group (C3 and C4 positions)
  • δ 2.18–2.28 ppm : Methyl group protons on the nitrogen atom
    13C NMR data further

Properties

IUPAC Name

(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCOEZFMNXIEO-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1C[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of D-penicillamine with pyridoxal hydrochloride, followed by crystallization and purification steps . The reaction conditions often require careful pH adjustment and monitoring to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and quality control .

Chemical Reactions Analysis

Table 1: Synthetic Routes and Key Reactions

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Hydroxyl AlkylationNaH, alkyl halide, phase-transfer catalystAlkoxy-pyrrolidine derivatives
TrifluoroacetylationTrifluoroacetimidoyl chloride, NaHCO₃N-Trifluoroacetylated analogs
Amide Hydrolysis6M HCl, reflux(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxylic acid

Stereochemical Considerations

The (2R,4S) configuration imposes strict steric and electronic constraints:

  • Racemization Risk : Alkylation at the 4-hydroxy position without proper base selection or temperature control leads to racemization .

  • Catalytic Hydrogenation : Retains cis-stereochemistry during hydrogenation of precursor alkenes, contrasting typical racemic outcomes .

Biological Interaction Pathways

While not direct chemical reactions, its interactions in biological systems inform reactivity:

  • Enzymatic Modifications : Susceptibility to cytochrome P450-mediated oxidation at the hydroxyl group .

  • Antimicrobial Activity : Reacts with bacterial cell wall precursors via hydrogen bonding, facilitated by the hydroxyl and carboxamide groups .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming pyrrolidine byproducts .

  • Photodegradation : UV exposure induces radical formation at the hydroxyl group, leading to dimerization .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique pyrrolidine structure allows for various chemical modifications, making it useful in synthetic organic chemistry.

Table 1: Chemical Reactions Involving (2R,4S)-4-Hydroxy-N-Methylpyrrolidine-2-Carboxamide Hydrochloride

Reaction TypeDescriptionCommon Reagents
OxidationConverts alcohol to ketone or aldehydeHydrogen peroxide
ReductionReduces carbonyl to alcoholSodium borohydride
SubstitutionNucleophilic substitution reactionsSodium hydroxide

Biology

Research has indicated that this compound may play a role in enzyme inhibition and protein binding studies. It has been investigated for its potential to modulate biological pathways through specific molecular interactions.

Case Study: Enzyme Inhibition

A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity, suggesting therapeutic potential in metabolic disorders.

Medicine

The compound has garnered interest for its therapeutic applications, particularly in treating diseases such as cancer and neurological disorders. Its mechanism of action involves interaction with specific receptors or enzymes that regulate cellular functions.

Table 2: Therapeutic Applications

Disease TypeMechanism of ActionResearch Findings
CancerInhibits tumor growth through apoptosis inductionSignificant reduction in tumor size in preclinical models
Neurological DisordersModulates neurotransmitter levelsImproved cognitive function observed in animal models

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and chemical processes. Its ability to act as a precursor in polymer synthesis and drug formulation is particularly noteworthy.

Mechanism of Action

The mechanism of action of (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Stereochemistry Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
(2R,4S)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide HCl (2R,4S) 4-OH, N-Me, CONH2 C₆H₁₂ClN₂O₂* ~180.63 Deduced from analogs
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (2S,4R) 4-OH, CONH2 C₈H₇Cl₂NO₂ 220.05
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl (2R,4R) 4-F, CONH2 C₅H₁₀ClFN₂O 168.60
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl (2S,4S) 4-OCH₃, CONH2 C₆H₁₃ClN₂O₂ 180.63
trans-4-Hydroxy-D-proline HCl (2R,4S) 4-OH, COOH C₅H₁₀ClNO₃ 167.59

Key Findings:

a) Stereochemical Influence
  • The (2R,4S) configuration in Fidarestat analogs demonstrates superior binding affinity to aldose reductase (ALR2) compared to (2S,4S) isomers, with ΔΔG = −1.5 kcal/mol favoring (2R,4S) . This suggests the target compound’s stereochemistry may enhance therapeutic efficacy in similar enzymatic targets.
b) Substituent Effects
  • Hydroxy vs. Methoxy: The hydroxy group (4-OH) in the target compound enables hydrogen bonding, critical for enzyme interactions.
  • Carboxamide vs.
c) Halogen Substitution
  • (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl replaces 4-OH with fluorine, increasing electronegativity and altering electronic properties. Fluorine’s small size and strong C-F bond may enhance metabolic stability but reduce hydrogen-bonding capacity.

Biological Activity

(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound that has garnered attention due to its potential therapeutic applications and unique biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group at position 4 and a methyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is C6H12N2O2HClC_6H_{12}N_2O_2\cdot HCl, and its structural representation can be summarized as follows:

  • Molecular Structure :
     2R 4S 4 hydroxy N methylpyrrolidine 2 carboxamide hydrochloride\text{ 2R 4S 4 hydroxy N methylpyrrolidine 2 carboxamide hydrochloride}

Preliminary studies indicate that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. The compound fulfills the ADME (Absorption, Distribution, Metabolism, and Excretion) criteria essential for drug efficacy.

Therapeutic Applications

  • Neurological Disorders : Due to its ability to mimic neurotransmitter structures, this compound may be effective in managing conditions such as anxiety and depression.
  • Cancer Research : Some derivatives of pyrrolidine compounds have shown inhibitory effects on cancer cell proliferation, indicating that this compound could be explored for anticancer properties .
  • Inhibition Studies : Interaction studies have demonstrated selective binding to certain receptors or enzymes, suggesting its potential as a lead compound in drug development.

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of this compound in inhibiting specific enzyme activities linked to disease pathways.
    • Example : A study highlighted its inhibitory effect on lysosomal phospholipase A2, which is relevant in drug-induced phospholipidosis .
  • Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibited superior binding affinity to certain receptor sites compared to other pyrrolidine derivatives.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxyl and carboxamide functional groups.
  • Conversion to the hydrochloride salt form for enhanced solubility.

Data Table: Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
N-Methylpyrrolidine Methylated nitrogenNo hydroxyl or carboxamide groups
Pyrrolidine-2-carboxylic acid Carboxylic acid functionalityLacks methyl and hydroxyl groups
4-Hydroxyproline Hydroxyl group at position 4Different backbone structure

Q & A

Q. Key Considerations :

ParameterExample from EvidenceApplication to Target Compound
Chiral ResolutionHPLC (98% purity) Validate stereochemistry via chiral columns (e.g., CHIRALPAK® AD-H).
Intermediate DesignAzide reduction Replace azido with hydroxy group via selective reduction.

Advanced Question: How does the (2R,4S) stereochemistry influence conformational stability and receptor binding in pharmacological studies?

Methodological Answer :
The (2R,4S) configuration imposes specific torsional angles on the pyrrolidine ring, affecting hydrophobic interactions and hydrogen-bonding networks. For example:

  • Conformational Analysis : Molecular dynamics (MD) simulations can predict dominant ring puckering modes (e.g., C<sup>γ</sup>-endo vs. C<sup>γ</sup>-exo), as seen in studies of (2R,4S)-4-azidopyrrolidine derivatives .
  • Biological Activity : Compare IC50 values of (2R,4S) vs. (2S,4R) isomers in enzyme inhibition assays. Forodesine hydrochloride (a pyrrolidine-based drug) showed stereospecific binding to purine nucleoside phosphorylase (PNP), with minor stereochemical changes leading to 10-fold activity differences .

Q. Experimental Design :

  • Use X-ray crystallography or NOESY NMR to resolve 3D conformations.
  • Perform competitive binding assays with enantiomerically pure samples.

Basic Question: What analytical techniques are recommended for assessing the purity and stability of this compound?

Q. Methodological Answer :

  • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 210–254 nm), as applied to methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (98% purity) .
  • NMR : Assign stereochemistry via <sup>1</sup>H-<sup>13</sup>C HSQC and COSY to confirm diastereomeric ratios .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) and detect degradation products.

Q. Stability Testing :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC50 values) across studies?

Methodological Answer :
Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized Protocols : Adopt uniform assay buffers (e.g., PBS vs. Tris-HCl) and cell lines, as discrepancies in forodesine hydrochloride studies were linked to differing PNP isoforms .
  • Batch-to-Batch Consistency : Use QC-certified batches (e.g., ≥98% HPLC purity ) to minimize impurity-driven artifacts.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for variables like solvent (DMSO concentration) or incubation time.

Basic Question: What safety precautions are critical when handling this hydrochloride salt in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as recommended for methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride aerosols (H335 hazard ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, as outlined in ’s safety protocols.

Advanced Question: How can in silico modeling predict the compound’s metabolic stability and off-target effects?

Q. Methodological Answer :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites. For example, the N-methyl group in (2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide may undergo demethylation, analogous to methyl ester hydrolysis in ’s piperidine derivatives.
  • Off-Target Screening : Perform molecular docking against kinases or GPCRs using PubChem BioAssay data (e.g., pyridinecarboxamide derivatives in showed promiscuous binding to kinases).

Q. Validation :

  • Compare in silico results with in vitro hepatic microsome assays and broad-panel receptor profiling.

Basic Question: What are the key differences between basic and advanced research questions for this compound?

Q. Methodological Answer :

AspectBasic Research QuestionsAdvanced Research Questions
Focus Synthesis, characterization, safety protocolsConformational dynamics, mechanism of action
Tools HPLC, NMR, MSMD simulations, X-ray crystallography
Data Complexity Purity, yield, stabilityBinding kinetics, enantiomer-specific activity
Example “How to synthesize the compound?” “How does stereochemistry affect proteasome binding?”

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